Norfenfluramine

Catalog No.
S537503
CAS No.
1886-26-6
M.F
C10H12F3N
M. Wt
203.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfenfluramine

CAS Number

1886-26-6

Product Name

Norfenfluramine

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-amine

Molecular Formula

C10H12F3N

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3

InChI Key

MLBHFBKZUPLWBD-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N

Solubility

Soluble in DMSO

Synonyms

Norfenfluramine; NSC 43036; NSC-43036; NSC43036; Desethylfenfluramine;

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N

Description

The exact mass of the compound Norfenfluramine is 203.0922 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43036. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Fenfluramine. It belongs to the ontological category of amphetamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-seizure Activity

Studies suggest norfenfluramine, particularly the l-enantiomer (l-norfenfluramine), might possess anticonvulsant properties. Research in mice models of epilepsy demonstrated that l-norfenfluramine increased seizure threshold, indicating its potential role in seizure control. This finding has sparked interest in developing l-norfenfluramine as a therapeutic option for epilepsy, with some companies even filing patents for its use.

Source

Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? MDPI:

Important Note

It's crucial to remember that this research is in the pre-clinical stage, and further studies are needed to determine norfenfluramine's safety and efficacy in humans with epilepsy.

Other Potential Applications

Preliminary research suggests norfenfluramine might have a role in other areas, including:

  • Appetite Regulation: Due to its structural similarity to fenfluramine, which suppressed appetite, researchers are investigating whether norfenfluramine might hold promise for obesity treatment. However, more research is required to understand its mechanisms and potential side effects.
  • Neurodegenerative Diseases: Some studies propose a possible neuroprotective effect of norfenfluramine, but the evidence is limited and requires further exploration.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Exact Mass

203.0922

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Serotonin Uptake Inhibitors

Other CAS

1886-26-6

Wikipedia

Norfenfluramine

Dates

Modify: 2023-07-15
1: Baufreton C, Bruneval P, Rousselet MC, Ennezat PV, Fouquet O, Giraud R, Banfi C. Fatal postoperative systemic pulmonary hypertension in benfluorex-induced valvular heart disease surgery: A case report. Medicine (Baltimore). 2017 Jan;96(2):e4985. doi: 10.1097/MD.0000000000004985. PubMed PMID: 28079786; PubMed Central PMCID: PMC5266148.
2: Tyacke RJ, Nutt DJ. Optimising PET approaches to measuring 5-HT release in human brain. Synapse. 2015 Oct;69(10):505-11. doi: 10.1002/syn.21835. Epub 2015 Jul 14. Review. PubMed PMID: 26089243.
3: Szymanski C, Andréjak M, Peltier M, Maréchaux S, Tribouilloy C. Adverse effects of benfluorex on heart valves and pulmonary circulation. Pharmacoepidemiol Drug Saf. 2014 Jul;23(7):679-86. doi: 10.1002/pds.3642. Epub 2014 May 10. Review. PubMed PMID: 24817577.
4: Imbert L, Dulaurent S, Mercerolle M, Morichon J, Lachâtre G, Gaulier JM. Development and validation of a single LC-MS/MS assay following SPE for simultaneous hair analysis of amphetamines, opiates, cocaine and metabolites. Forensic Sci Int. 2014 Jan;234:132-8. doi: 10.1016/j.forsciint.2013.11.004. Epub 2013 Nov 15. PubMed PMID: 24378313.
5: Baumann MH, Bulling S, Benaderet TS, Saha K, Ayestas MA, Partilla JS, Ali SF, Stockner T, Rothman RB, Sandtner W, Sitte HH. Evidence for a role of transporter-mediated currents in the depletion of brain serotonin induced by serotonin transporter substrates. Neuropsychopharmacology. 2014 May;39(6):1355-65. doi: 10.1038/npp.2013.331. Epub 2013 Nov 28. PubMed PMID: 24287719; PubMed Central PMCID: PMC3988539.
6: Andrejak M, Tribouilloy C. Drug-induced valvular heart disease: an update. Arch Cardiovasc Dis. 2013 May;106(5):333-9. doi: 10.1016/j.acvd.2013.02.003. Epub 2013 Mar 22. Review. PubMed PMID: 23769407.
7: Dempsie Y, MacRitchie NA, White K, Morecroft I, Wright AF, Nilsen M, Loughlin L, Mair KM, MacLean MR. Dexfenfluramine and the oestrogen-metabolizing enzyme CYP1B1 in the development of pulmonary arterial hypertension. Cardiovasc Res. 2013 Jul 1;99(1):24-34. doi: 10.1093/cvr/cvt064. Epub 2013 Mar 20. PubMed PMID: 23519266; PubMed Central PMCID: PMC3687748.
8: Wang C, Jiang Y, Ma J, Wu H, Wacker D, Katritch V, Han GW, Liu W, Huang XP, Vardy E, McCorvy JD, Gao X, Zhou XE, Melcher K, Zhang C, Bai F, Yang H, Yang L, Jiang H, Roth BL, Cherezov V, Stevens RC, Xu HE. Structural basis for molecular recognition at serotonin receptors. Science. 2013 May 3;340(6132):610-4. doi: 10.1126/science.1232807. Epub 2013 Mar 21. PubMed PMID: 23519210; PubMed Central PMCID: PMC3644373.
9: Nelson PM, Harrod JS, Lamping KG. 5HT(2A) and 5HT(2B) receptors contribute to serotonin-induced vascular dysfunction in diabetes. Exp Diabetes Res. 2012;2012:398406. doi: 10.1155/2012/398406. Epub 2012 Dec 30. PubMed PMID: 23346101; PubMed Central PMCID: PMC3546478.
10: Rowland NE, Robertson KL, Cadiz EM, Kenney J, Kwiatkowski V. Action of a serotonergic anorectic in meal-fed mice working for food. Behav Pharmacol. 2012 Sep;23(5-6):560-6. doi: 10.1097/FBP.0b013e3283566a79. PubMed PMID: 22750844.
11: Jobic Y, Etienne Y, Tribouilloy C, Bruneval P, Frachon I. [Letter on the article: "benfluorex and valvular heart disease"]. Presse Med. 2012 Mar;41(3 Pt 1):326-7. doi: 10.1016/j.lpm.2012.01.002. Epub 2012 Feb 6. French. PubMed PMID: 22317843.
12: Tribouilloy C, Jeu A, Maréchaux S, Jobic Y, Rusinaru D, Andréjak M. [Benfluorex and valvular heart disease]. Presse Med. 2011 Nov;40(11):1008-16. doi: 10.1016/j.lpm.2011.09.001. Epub 2011 Oct 5. Review. French. PubMed PMID: 21981882.
13: Barzilla JE, Acevedo FE, Grande-Allen KJ. Organ culture as a tool to identify early mechanisms of serotonergic valve disease. J Heart Valve Dis. 2010 Sep;19(5):626-35. PubMed PMID: 21053743.
14: Kaddoumi A, Wada M, Nakashima K. Pharmacokinetic properties of N-nitrosofenfluramine after its administration to rats. Biomed Chromatogr. 2011 May;25(5):579-87. doi: 10.1002/bmc.1485. Epub 2010 Sep 20. PubMed PMID: 20857399.
15: Rothman RB, Baumann MH, Blough BE, Jacobson AE, Rice KC, Partilla JS. Evidence for noncompetitive modulation of substrate-induced serotonin release. Synapse. 2010 Nov;64(11):862-9. doi: 10.1002/syn.20804. PubMed PMID: 20842720; PubMed Central PMCID: PMC2941209.
16: Strano Rossi S, Abate MG, Braganò MC, Botrè F. [Use of stimulants and drugs of abuse in sport: the Italian experience]. Adicciones. 2009;21(3):239-42. Spanish. PubMed PMID: 19718495.
17: Rothman RB, Baumann MH. Serotonergic drugs and valvular heart disease. Expert Opin Drug Saf. 2009 May;8(3):317-29. doi: 10.1517/14740330902931524. Review. PubMed PMID: 19505264; PubMed Central PMCID: PMC2695569.
18: Boutet K, Frachon I, Jobic Y, Gut-Gobert C, Leroyer C, Carlhant-Kowalski D, Sitbon O, Simonneau G, Humbert M. Fenfluramine-like cardiovascular side-effects of benfluorex. Eur Respir J. 2009 Mar;33(3):684-8. doi: 10.1183/09031936.00086308. PubMed PMID: 19251806.
19: Rothman RB, Baumann MH. Appetite suppressants, cardiac valve disease and combination pharmacotherapy. Am J Ther. 2009 Jul-Aug;16(4):354-64. doi: 10.1097/MJT.0b013e31817fde95. Review. PubMed PMID: 19092640; PubMed Central PMCID: PMC2713386.
20: Sher L, Stanley BH, Cooper TB, Malone KM, Mann JJ, Oquendo MA. Serotonergic responses in depressed patients with or without a history of alcohol use disorders and healthy controls. Eur Neuropsychopharmacol. 2008 Sep;18(9):692-9. doi: 10.1016/j.euroneuro.2008.05.005. Epub 2008 Jun 30. PubMed PMID: 18590952; PubMed Central PMCID: PMC3785085.

Explore Compound Types